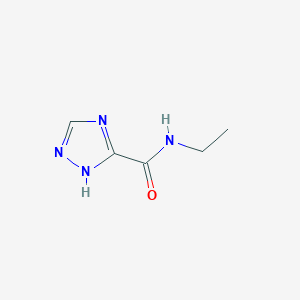
(3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl groups and the tert-butoxycarbonyl protecting group. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and protecting group reagents like di-tert-butyl dicarbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups or the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s stability and reactivity make it a valuable tool for studying enzyme interactions and protein modifications. It can be used to design inhibitors or activators for specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its trifluoromethyl groups enhance metabolic stability and bioavailability, making it a promising candidate for drug design.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural rigidity, allowing for precise interactions with target molecules. Pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
- (3R,4S)-rel-4-(3,5-Difluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-4-(3,5-Trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Comparison: Compared to similar compounds, (3R,4S)-rel-4-(3,5-Bis(trifluoromethyl)phenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid exhibits enhanced chemical stability and reactivity due to the presence of two trifluoromethyl groups. This unique feature makes it more suitable for applications requiring high stability and specific interactions with molecular targets.
Properties
Molecular Formula |
C18H19F6NO4 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19F6NO4/c1-16(2,3)29-15(28)25-7-12(13(8-25)14(26)27)9-4-10(17(19,20)21)6-11(5-9)18(22,23)24/h4-6,12-13H,7-8H2,1-3H3,(H,26,27)/t12-,13+/m1/s1 |
InChI Key |
UAMNJUGYGLUHDQ-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


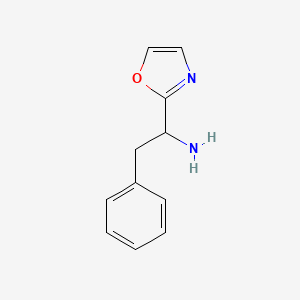
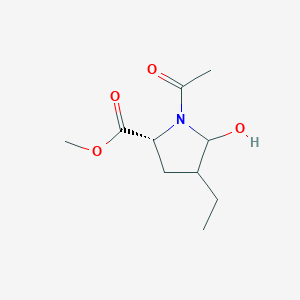


![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
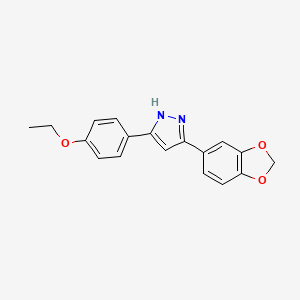
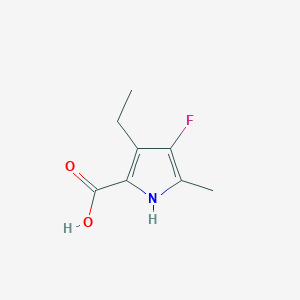
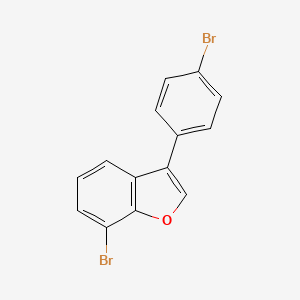
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
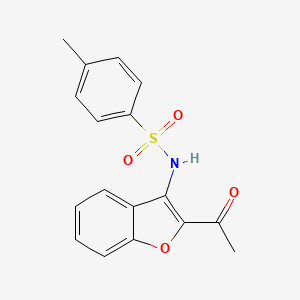
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)
